molecular formula C20H14FNO2 B3396283 (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate CAS No. 1011620-67-9

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate

Cat. No.: B3396283
CAS No.: 1011620-67-9
M. Wt: 319.3 g/mol
InChI Key: SWAJZEGNQTXTBD-NYYWCZLTSA-N
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Description

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate is an organic compound that features a combination of pyridine, vinyl, phenyl, and fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenol

      Reagents: Pyridine-2-carbaldehyde, 4-hydroxybenzaldehyde, base (e.g., potassium carbonate), solvent (e.g., ethanol).

      Conditions: The reaction is typically carried out under reflux conditions to facilitate the condensation reaction, forming the vinyl linkage between the pyridine and phenyl groups.

  • Step 2: Esterification to Form (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate

      Reagents: (E)-4-(2-(pyridin-2-yl)vinyl)phenol, 4-fluorobenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane).

      Conditions: The esterification reaction is typically performed at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl linkage.

    Substitution: The fluorobenzoate moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Ethyl-substituted phenyl derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used to design fluorescent probes for biological imaging due to its conjugated system.

    Drug Development:

Medicine

    Therapeutic Agents: Research into its potential as a therapeutic agent for diseases such as cancer or neurological disorders.

Industry

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with specific proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-(pyridin-2-yl)vinyl)phenyl benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-chlorobenzoate: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and applications.

    (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-bromobenzoate: Similar structure with a bromine atom, which may influence its reactivity and use in different contexts.

Uniqueness

The presence of the fluorine atom in (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate can significantly impact its chemical reactivity, biological interactions, and physical properties, making it unique compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO2/c21-17-9-7-16(8-10-17)20(23)24-19-12-5-15(6-13-19)4-11-18-3-1-2-14-22-18/h1-14H/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJZEGNQTXTBD-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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